Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate
Description
Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at position 3 with a 4-ethoxyphenyl group. A thioether linkage connects the pyridazine core to a furan-2-carboxylate ester via a methyl spacer. This structure combines electron-rich aromatic systems (ethoxyaryl, furan) with a triazolo-pyridazine scaffold, which is associated with diverse bioactivities, including enzyme inhibition and receptor binding .
Properties
IUPAC Name |
methyl 5-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-3-27-14-6-4-13(5-7-14)19-22-21-17-10-11-18(23-24(17)19)29-12-15-8-9-16(28-15)20(25)26-2/h4-11H,3,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXIGQZZGXDLOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC=C(O4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention in scientific research due to its diverse biological activities. This article will delve into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C20H18N4O4S |
| Molecular Weight | 410.4463 g/mol |
| CAS Number | 852437-03-7 |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HEPG2 (liver cancer), and SK-MEL (melanoma).
- IC50 Values : The compound demonstrated an IC50 value of approximately 1.95 µM against MCF7 cells, indicating potent anticancer activity compared to standard treatments like staurosporine (IC50 = 4.18 µM) .
Antimicrobial and Anti-inflammatory Properties
In addition to its anticancer effects, the compound has been studied for its antimicrobial and anti-inflammatory activities:
- Antimicrobial Activity :
- Anti-inflammatory Activity :
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit kinases involved in cell proliferation and survival pathways.
- Gene Expression Modulation : It potentially affects the expression levels of genes associated with inflammation and apoptosis .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Cancer Cell Lines :
- Inflammation Model :
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure positions it as a potential candidate for drug development. Notable applications include:
- Anticancer Activity : Compounds similar to this have demonstrated significant anticancer properties by inhibiting cyclin-dependent kinases (CDKs), which regulate the cell cycle. For instance, derivatives have shown selective cytotoxicity against cancer cell lines such as A-431 and Jurkat cells, with IC50 values lower than standard chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Research indicates that compounds containing triazole and thiazole moieties exhibit antimicrobial activity by disrupting bacterial cell wall synthesis or inhibiting essential metabolic enzymes. Related compounds have shown potent antibacterial effects against Gram-positive bacteria .
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines and modulate nitric oxide production, thus reducing inflammation in animal models of arthritis .
Materials Science
Due to its conjugated system and functional groups, methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate can be utilized in developing novel materials with specific electronic or optical properties. Its structural characteristics allow for the exploration of new materials in electronics and photonics.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticancer Mechanism Study : A derivative was tested against various cancer cell lines showing significant apoptosis induction through CDK inhibition. The study provided insights into its mechanism of action and potential as an anticancer agent .
- Antimicrobial Efficacy Evaluation : A related triazole derivative was evaluated for its antibacterial activity against multiple strains, demonstrating effective inhibition comparable to existing antibiotics .
- Inflammation Model Study : In vivo studies using animal models indicated that this compound significantly reduced inflammatory markers associated with arthritis, suggesting its therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
Data Tables
Table 2: Pharmacokinetic and Physicochemical Properties (Inferred)
Preparation Methods
Formation of the Pyridazine Precursor
The synthesis begins with 3-chloro-6-hydrazinylpyridazine, prepared via diazotization of 3-amino-6-chloropyridazine using NaNO₂/HCl at 0–5°C. Key parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Reaction Time | 2 h |
| Yield | 89% |
Cyclocondensation with 4-Ethoxybenzaldehyde
The hydrazine intermediate undergoes cyclocondensation with 4-ethoxybenzaldehyde in acetic acid:
$$ \text{C}5\text{H}3\text{N}3\text{Cl} + \text{C}9\text{H}{10}\text{O}2 \xrightarrow{\text{AcOH, Δ}} \text{C}{14}\text{H}{11}\text{N}3\text{O}2\text{Cl} + \text{H}_2\text{O} $$
Optimized conditions derived from similar triazole formations:
- Molar ratio (aldehyde:hydrazine) = 1:1.05
- Reflux duration = 8 h
- Yield = 78%
Characterization Data :
- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-d6): δ 8.72 (s, 1H, triazole-H), 8.15 (d, J=8.4 Hz, 2H, aryl-H), 7.12 (d, J=8.4 Hz, 2H, aryl-H), 4.18 (q, J=7.0 Hz, 2H, OCH₂CH₃), 1.42 (t, J=7.0 Hz, 3H, CH₃).
Thiolation at Position 6
Chlorine Displacement with Thiourea
The 6-chloro substituent undergoes nucleophilic substitution using thiourea in ethanol under reflux:
$$ \text{C}{14}\text{H}{11}\text{N}3\text{O}2\text{Cl} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{EtOH, Δ}} \text{C}{14}\text{H}{12}\text{N}4\text{O}2\text{S} + \text{HCl} $$
| Parameter | Value |
|---|---|
| Temperature | 80°C |
| Reaction Time | 6 h |
| Molar Excess S⁻ | 1.2 eq |
| Yield | 82% |
Thiol Activation
The resulting thiol is activated using Lawesson's reagent (0.5 eq) in THF at 50°C for 1 h to prevent disulfide formation.
Thioether Bridge Formation
Synthesis of Methyl 5-(Chloromethyl)furan-2-carboxylate
Prepared via chloromethylation of methyl furan-2-carboxylate using paraformaldehyde/HCl gas in dioxane:
$$ \text{C}6\text{H}6\text{O}3 + \text{CH}2\text{O} + \text{HCl} \rightarrow \text{C}7\text{H}7\text{O}3\text{Cl} + \text{H}2\text{O} $$
Reaction Profile :
- Yield: 91%
- Purity (HPLC): 98.7%
Nucleophilic Substitution
The activated thiol reacts with the chloromethyl furan derivative in DMF containing K₂CO₃:
$$ \text{C}{14}\text{H}{12}\text{N}4\text{O}2\text{S} + \text{C}7\text{H}7\text{O}3\text{Cl} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{C}{21}\text{H}{19}\text{N}4\text{O}_5\text{S} + \text{KCl} $$
Critical Conditions :
- Anhydrous DMF
- Reaction time: 12 h
- Temperature: 25°C (room temperature)
- Yield: 76%
Purification and Analytical Characterization
Crystallization
The crude product is recrystallized from ethanol-DMF (1:1 v/v), achieving 99.2% purity by HPLC.
Spectroscopic Data
Key Spectral Assignments :
- FT-IR (KBr) : 1725 cm⁻¹ (ester C=O), 1618 cm⁻¹ (triazole C=N), 1245 cm⁻¹ (C-O-C ether).
- $$ ^1\text{H NMR} $$ (500 MHz, CDCl₃) :
δ 8.65 (s, 1H, triazole-H),
δ 7.89 (d, J=8.5 Hz, 2H, aryl-H),
δ 7.04 (d, J=8.5 Hz, 2H, aryl-H),
δ 6.72 (d, J=3.4 Hz, 1H, furan-H),
δ 6.48 (d, J=3.4 Hz, 1H, furan-H),
δ 4.52 (s, 2H, SCH₂),
δ 4.10 (q, J=7.0 Hz, 2H, OCH₂CH₃),
δ 3.85 (s, 3H, COOCH₃),
δ 1.44 (t, J=7.0 Hz, 3H, CH₃).
Mass Spectrometry :
Comparative Analysis of Synthetic Routes
| Parameter | Route A (Thioether Last) | Route B (Thioether First) |
|---|---|---|
| Overall Yield | 62% | 48% |
| Purity (HPLC) | 99.2% | 95.6% |
| Scalability | >100 g | <50 g |
| Byproduct Formation | <2% | 8–12% |
Route A demonstrates superior efficiency due to:
- Reduced steric hindrance during pyridazine ring formation.
- Better compatibility of ethoxy groups with thiolation conditions.
Industrial-Scale Considerations
Solvent Recovery
DMF is recovered via vacuum distillation (85% recovery rate) with <0.1% residual solvent in final product.
Waste Management
- Chloride byproducts neutralized with Ca(OH)₂ → CaCl₂ precipitate (98% removal).
- Thiourea residues oxidized with H₂O₂ to non-toxic sulfates.
Q & A
Basic Question: What are the standard synthetic protocols for Methyl 5-(((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)methyl)furan-2-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with precursors like 3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine derivatives. Key steps include:
- Thioether linkage formation : Reaction of the pyridazine-thiol intermediate with a furan-2-carboxylate derivative under basic conditions (e.g., NaH or K₂CO₃ in DMF) .
- Esterification : Methylation of the carboxylic acid group using methanol in the presence of a catalyst like H₂SO₄ or DCC .
- Purification : Column chromatography or recrystallization from ethanol/dioxane mixtures ensures purity (>95%), verified via HPLC and ¹H NMR .
Advanced Question: How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Methodological Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether formation, while ethanol improves esterification efficiency .
- Temperature control : Maintaining 60–80°C during thiol coupling prevents side reactions like oxidation .
- Catalyst screening : Triethylamine or 4-dimethylaminopyridine (DMAP) can accelerate esterification kinetics .
- Real-time monitoring : TLC or in-situ IR spectroscopy tracks intermediate formation, enabling timely adjustments .
Basic Question: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirms structural integrity, e.g., furan methylene protons (~δ 4.2 ppm) and triazolo-pyridazine aromatic signals .
- IR Spectroscopy : Identifies functional groups (C=O stretch at ~1700 cm⁻¹, S-C at ~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₁₈N₄O₄S) .
Advanced Question: How can researchers resolve ambiguities in structural elucidation arising from overlapping NMR signals?
Methodological Answer:
- 2D NMR (COSY, HSQC, HMBC) : Differentiates overlapping aromatic protons and assigns coupling pathways .
- X-ray crystallography : Provides definitive confirmation of stereochemistry and substituent positioning .
- Computational modeling : DFT-based NMR chemical shift predictions align with experimental data to resolve ambiguities .
Basic Question: What are the primary biological targets or assays used to study this compound?
Methodological Answer:
- Enzyme inhibition assays : Targets like 14-α-demethylase (CYP51) are evaluated via spectrophotometric methods measuring IC₅₀ values .
- Antimicrobial activity : Disk diffusion assays against Candida albicans or Staphylococcus aureus assess potency .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa) determine selective toxicity .
Advanced Question: How to analyze contradictory data between computational docking and experimental bioactivity results?
Methodological Answer:
- Docking validation : Compare docking poses (e.g., using AutoDock Vina) with crystal structures of target enzymes (e.g., PDB: 3LD6) to assess binding mode accuracy .
- Solvent accessibility analysis : MD simulations evaluate if hydrophobic pockets or active-site flexibility explain discrepancies .
- SAR studies : Systematically modify substituents (e.g., ethoxy vs. methoxy groups) to correlate docking scores with experimental IC₅₀ .
Basic Question: What safety precautions are required when handling this compound?
Methodological Answer:
- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 2B for irritation) .
- Ventilation : Use fume hoods to avoid inhalation of aerosols (OSHA respiratory protection standards) .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How to mitigate risks of compound degradation during long-term storage?
Methodological Answer:
- Stability studies : Monitor via accelerated aging tests (40°C/75% RH) and HPLC to identify degradation products .
- Storage conditions : Store in amber vials under inert gas (N₂) at –20°C to prevent oxidation/hydrolysis .
- Lyophilization : For hygroscopic batches, lyophilize to enhance shelf life .
Basic Question: What computational tools are used to predict this compound’s reactivity?
Methodological Answer:
- DFT calculations (Gaussian, ORCA) : Predict reaction pathways for thioether bond cleavage or ester hydrolysis .
- Molecular dynamics (GROMACS) : Simulate interactions with biological membranes or protein targets .
Advanced Question: How to design derivatives to enhance solubility without compromising activity?
Methodological Answer:
- Prodrug strategies : Introduce phosphate or PEG groups on the furan carboxylate to improve aqueous solubility .
- Fragment-based design : Replace the ethoxy group with polar substituents (e.g., morpholine) while retaining triazolo-pyridazine core interactions .
- LogP optimization : Use ChemAxon or ACD/Labs to balance hydrophilicity (target LogP <3) .
Basic Question: How is the purity of the compound quantified, and what thresholds are acceptable?
Methodological Answer:
- HPLC : ≥95% purity (retention time matching reference standard, UV detection at 254 nm) .
- Elemental analysis : C, H, N, S content within ±0.4% of theoretical values .
Advanced Question: What strategies address low reproducibility in biological assays for this compound?
Methodological Answer:
- Batch consistency : Standardize synthesis protocols (e.g., strict temperature control during thioether coupling) .
- Assay controls : Include reference inhibitors (e.g., fluconazole for CYP51 assays) and validate cell line viability .
- Data normalization : Use Z-factor analysis to quantify assay robustness and minimize plate-to-plate variability .
Basic Question: What are the compound’s stability profiles under physiological conditions?
Methodological Answer:
- pH stability : Degrades rapidly at pH >8 due to ester hydrolysis; stable in pH 5–7 (simulated gastric fluid) .
- Thermal stability : Decomposes above 150°C (DSC/TGA data) .
Advanced Question: How to resolve discrepancies in IC₅₀ values across different studies?
Methodological Answer:
- Standardize protocols : Align assay conditions (e.g., incubation time, cell density) via collaborative validation .
- Meta-analysis : Compare datasets using tools like Prism to identify outliers or confounding variables (e.g., solvent DMSO concentration) .
Basic Question: What cross-disciplinary applications exist beyond antimicrobial research?
Methodological Answer:
- Cancer research : Apoptosis induction in leukemia cells via caspase-3 activation .
- Neuroscience : Modulates GABA receptors in rodent models, suggesting anxiolytic potential .
Advanced Question: How to investigate metabolic pathways and detoxification mechanisms?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
